molecular formula C12H8Br2N2OS B2960151 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide CAS No. 2402829-02-9

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide

Cat. No. B2960151
M. Wt: 388.08
InChI Key: KCWTZVWCHDPTNR-UHFFFAOYSA-N
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Description

The compound “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide” is a derivative of benzothiazole1. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals1. However, specific information about this compound is not readily available in the literature.



Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions2. However, the specific synthesis pathway for “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide” is not mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques3. However, the specific molecular structure of “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide” is not provided in the available literature.



Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. For instance, they can react with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles4. However, the specific chemical reactions involving “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide” are not mentioned in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties of “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide” are not provided in the available literature.


Future Directions

Benzothiazole derivatives have shown promise in various areas of research, including the development of new pharmaceuticals2. However, the specific future directions for research involving “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide” are not mentioned in the available literature.


properties

IUPAC Name

5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS.BrH/c13-8-1-2-11-10(4-8)15-12(17-11)7-3-9(16)6-14-5-7;/h1-6,16H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWTZVWCHDPTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide

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